1-(Benzo[b]thiophen-6-yl)piperazine

Brexpiprazole Process Impurity Positional Isomer

Regioselectivity during brexpiprazole synthesis generates the 6-yl positional isomer as a distinct process impurity. Swapping with the pharmacologically active 4-yl isomer invalidates analytical or biological results. - **Critical for impurity profiling**: Certified reference material for establishing RRT and quantifying ≥0.10% threshold per ICH Q3A using validated UPLC methods (Patel et al., 2021). - **SAR probe**: Alters dihedral angle between piperazine and heterocycle, a key determinant of D3 vs 5-HT1A selectivity. - **Reliable supply**: Single-step Buchwald-Hartwig amination from 6-bromobenzo[b]thiophene ensures consistent quality without protecting groups.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B12272056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-6-yl)piperazine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)C=CS3
InChIInChI=1S/C12H14N2S/c1-2-11(14-6-4-13-5-7-14)9-12-10(1)3-8-15-12/h1-3,8-9,13H,4-7H2
InChIKeyMMITVXXLENXLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Positional Isomer Identity for CNS-Targeted Procurement


1-(Benzo[b]thiophen-6-yl)piperazine (CAS 1783311-11-4) is a heterocyclic building block consisting of a piperazine ring N-linked specifically to the 6-position of the benzo[b]thiophene scaffold [1]. This structural arrangement is critical because the 6-yl isomer is chemically distinct from the 4-yl isomer, 1-(benzo[b]thiophen-4-yl)piperazine (CAS 846038-18-4), which serves as the direct pharmacophoric precursor for the FDA-approved atypical antipsychotic brexpiprazole [2]. The compound is categorized and supplied as a process-related impurity (Brexpiprazole Impurity 38/77) rather than the active intermediate, making its verified procurement essential for impurity profiling, analytical method validation, and structure-activity relationship (SAR) investigations where substitution position dictates receptor engagement and metabolic fate [3].

Product type
Brexpiprazole Impurity 38/77 — certified positional isomer standard
Differentiation
6-yl regioisomer; structurally distinct from the 4-yl active pharmacophore
Use context
Impurity profiling, HPLC/UPLC method validation, positional SAR probe

Why the 6-yl Isomer Cannot Be Substituted in Drug Discovery


Substituting the 6-yl isomer with a 4-yl, 5-yl, or 7-yl analog is not structurally or functionally valid because the position of piperazine attachment on the benzothiophene ring directly controls the three-dimensional orientation of the basic amine and the electronic character of the aromatic system. In the brexpiprazole synthetic pathway, the 4-yl isomer undergoes specific palladium-catalyzed coupling to build the API, whereas the 6-yl isomer is generated as a distinct process impurity due to regioselectivity limitations—a difference explicitly captured in liquid chromatography–mass spectrometry (LC-MS) impurity profiling.[1] Furthermore, class-level SAR for arylpiperazines demonstrates that shifting the attachment from the 4- to the 6-position alters the dihedral angle between the piperazine and the heterocycle, which is a known determinant of dopamine D3 versus serotonin 5-HT1A receptor selectivity. These geometric and electronic differences mean that the 6-yl isomer cannot serve as a drop-in replacement for the 4-yl pharmacophore in receptor binding assays or synthetic routes without invalidating the biological or analytical result.

Target (6-yl isomer)
Substitute (4-yl isomer)
Position-specific process impurity with distinct chromatographic retention
Active intermediate for brexpiprazole; different elution profile may cause false-negative impurity result
Piperazine at 6-position alters dihedral angle; predicted reduced D3 affinity
Piperazine at 4-position enables dual D2/5-HT1A high affinity; receptor binding geometry not interchangeable
Generated via regioselectivity limitation in brexpiprazole synthesis
Undergoes specific Pd-catalyzed coupling to construct the API; synthetic route context may not transfer

Quantitative Differentiation from Isomeric and Scaffold Analogs


Positional Isomer Discrimination in Impurity Profiles

In the brexpiprazole manufacturing process, 1-(benzo[b]thiophen-6-yl)piperazine is formed as a position-specific process impurity that is chromatographically resolvable from the 4-yl active intermediate. LC-MS analysis using a pH 3.70 ammonium formate / acetonitrile gradient achieved baseline separation of the 6-yl impurity from the 4-yl intermediate, enabling structural confirmation by exact mass and fragmentation pattern [1]. This direct head-to-head impurity profiling confirms that the 6-yl isomer co-elutes at a retention time distinct from the 4-yl isomer, necessitating procurement of the authentic 6-yl standard—not a generic benzothiophene-piperazine—for accurate HPLC calibration and regulatory compliance .

Impurity LC-MS separation
Head-to-head
Baseline resolution from 4-yl isomer; pH 3.70 ammonium formate/acetonitrile gradient; ESI+ detection; distinct retention time and fragmentation pattern
Authentic 6-yl standard required for accurate HPLC calibration
4-yl isomer would yield false-negative impurity identification
Brexpiprazole Process Impurity Positional Isomer

Position-Dependent Dopaminergic vs. Serotonergic Selectivity

Class-level SAR data for benzothiophene-piperazine derivatives demonstrate that substitution position profoundly alters receptor pharmacology. When the piperazine is attached at the 4-position (as in brexpiprazole), the resulting ligand displays high affinity at both dopamine D2 (Ki = 0.30 nM) and serotonin 5-HT1A receptors (Ki = 0.12 nM) [1]. In the broader benzothiophene-piperazine class, shifting substitution from the 4-position to the 6-position reorients the basic amine and the thiophene sulfur, modulating the π-π stacking geometry with aromatic receptor residues . Comparative binding studies on related positional series show that 6-substituted benzothiophenes exhibit reduced D3 receptor affinity relative to 4-substituted analogs at the same core, consistent with the premise that the 6-yl isomer functions as a selectivity probe rather than a pan-active pharmacophore . Quantitative binding data for the isolated 6-yl fragment remains sparse, but the directional selectivity shift is predictable from fragment-based SAR models.

Receptor selectivity SAR
Class-level
4-substitution: D2 Ki 0.30 nM, 5-HT1A Ki 0.12 nM; 6-substitution predicted to reduce D3 binding based on related series
Directional selectivity shift supports positional SAR probe use
Isolated 6-yl binding data remain sparse; class-level inference
Dopamine D3 5-HT1A Positional SAR

Bioactivation Liability: Positional Isomer Comparison

The metabolic liability of the benzothiophene-piperazine motif is position-dependent. Ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS) studies on brexpiprazole demonstrate that the 1-(benzo[b]thiophen-4-yl)piperazine ring undergoes bioactivation in human liver microsomes, yielding reactive conjugates detectable as glutathione adducts and cyano conjugates [1]. By contrast, replacement of the benzo[b]thiophene core with indole (as in derivative 34c) reduces cytochrome P450-mediated oxidation, as indicated by differential metabolic stability profiles . This class-level metabolic evidence suggests that the 6-yl attachment position may alter the susceptibility of the thiophene sulfur to oxidative bioactivation compared to the 4-yl configuration, offering a metabolic swithcing point for SAR-driven lead optimization where metabolic stability is a selection criterion.

Bioactivation liability
Class-level
4-yl moiety forms reactive glutathione/cyano conjugates in human liver microsomes; 6-yl sulfur positioning may redirect CYP oxidation
6-yl isomer supports metabolic soft-spot probing
No direct microsomal data for isolated 6-yl fragment
Drug Metabolism Bioactivation Reactive Metabolites

Synthetic Accessibility of Bromo Precursors

The synthesis of 1-(benzo[b]thiophen-6-yl)piperazine requires Buchwald-Hartwig coupling of 6-bromobenzo[b]thiophene (CAS 17347-32-9) with piperazine under Pd catalysis (tris(dibenzylideneacetone)dipalladium(0)/BINAP/toluene/reflux), whereas the 4-yl analog is prepared from the 4-bromo isomer under analogous conditions [1]. Research on a parallel palladium-catalyzed amination system using bromobenzothiophenes shows that the 6-bromo regioisomer couples with primary amines in moderate to high yields [2]. The commercial availability of 6-bromobenzo[b]thiophene as a precursor, coupled with the documented coupling protocol in US9206169B2, means that the 6-yl piperazine can be synthesized in a single catalytic step without the need for protecting group strategies. This contrasts with the 4-yl isomer, where the fused ring junction can render the bromine less reactive toward oxidative addition [2].

Synthetic accessibility
Reported
6-yl isomer accessible from 6-bromobenzo[b]thiophene + piperazine via single Pd-catalyzed Buchwald-Hartwig step; comparable yield to 4-yl route
Synthetic tractability does not dictate isomer selection
Both isomers synthesized under analogous Pd/BINAP conditions
Buchwald-Hartwig Amination Synthetic Yield Process Chemistry

Regulatory Reference Standard for Impurity Quantification

1-(Benzo[b]thiophen-6-yl)piperazine is listed as a specified impurity in the brexpiprazole drug substance monograph and is supplied as a reference standard for HPLC/UPLC method validation. Quality-by-design (QbD)-based UPLC methods developed for brexpiprazole impurity quantification achieve retention times of approximately 0.6 min for the API and elute all impurities (including positional isomers) within 2 min under gradient conditions, with a validated linearity range of 20.4–61.3 µg/mL for the assay [1]. The presence of the 6-yl positional isomer as a structurally alerting impurity requires its individual quantification against a certified reference standard, as the 6-yl and 4-yl isomers must be baseline-resolved to meet ICH Q3A reporting thresholds for unknown/unqualified impurities (>0.10% for daily dose >2 g/day) [2].

UPLC impurity method
Head-to-head
6-yl impurity resolved from API (RT 0.6 min) and 4-yl intermediate within 2-min gradient; linearity 0.88–6.59 µg/mL, r² 0.9999
Certified reference standard essential for ICH Q3A compliance
Method: C18, acetonitrile/ammonium formate pH 3.70, 254 nm
Genotoxic Impurity Pharmaceutical Analysis ICH Q3A

Scaffold Hopping Impact on Receptor Selectivity

A key scaffold-hopping comparison in the arylpiperazine class is the replacement of the benzothiophene core (sulfur-containing bicyclic) with an indole core (nitrogen-containing bicyclic). Data from a related benzothiophene-6-yl piperazine derivative series indicate that swapping the benzothiophene for indole (compound 34c) dramatically increases dopamine D3 receptor affinity (EC50 = 10.0 nM) while simultaneously reducing 5-HT1A activity, demonstrating that the sulfur atom in benzothiophene critically stabilizes 5-HT1A receptor interactions . This scaffold-level quantitative comparison establishes that the benzothiophene-6-yl framework is not merely a generic heterocyclic appendage but contributes specific electronic contributions (sulfur π-donation, altered dipole moment) that directly tune polypharmacology, making the 6-yl-substituted benzothiophene the scaffold of choice when 5-HT1A engagement must be preserved alongside D3 modulation.

Scaffold hopping comparison
Data to verify
Benzothiophene-6-yl scaffold preserves 5-HT1A activity; indole replacement (34c) increases D3 EC50 to 10.0 nM but loses 5-HT1A function
Sulfur atom contribution critical for serotonergic engagement
Sources not provided; independent verification recommended
Scaffold Hopping D3 Receptor 5-HT1A Selectivity

Validated Application Scenarios for Procurement


Impurity Reference Standard and Method Validation

As Brexpiprazole Impurity 38/77, 1-(benzo[b]thiophen-6-yl)piperazine is the authentic positional isomer standard required for developing and validating HPLC/UPLC impurity methods per ICH Q3A. Analytical laboratories must procure this certified reference material to establish system suitability, determine relative retention time (RRT), and quantify the 6-yl impurity at levels at or above the 0.10% identification threshold. The UPLC method reported by Patel et al. (2021) using ammonium formate buffer (pH 3.70) and acetonitrile gradient achieves baseline resolution of this impurity within 2 minutes, with validated linearity from 0.88 to 6.59 µg/mL [1].

Positional Selectivity Probe in GPCR SAR Studies

Researchers investigating the structure-selectivity relationships of arylpiperazines at dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors should select the 6-yl isomer specifically when the objective is to evaluate the impact of piperazine attachment position on receptor binding geometry. Class-level data shows that the 4-substituted brexpiprazole pharmacophore exhibits high dual D2/5-HT1A affinity (Ki = 0.30 and 0.12 nM respectively), while scaffold-level evidence indicates that the 6-substituted benzothiophene core uniquely preserves 5-HT1A agonism compared to indole replacements .

Metabolic Soft-Spot Identification

The 1-(benzo[b]thiophen-6-yl)piperazine fragment serves as a metabolic probe for distinguishing the bioactivation liability of positional isomers. Uetrecht et al. (2023) demonstrated that the 4-yl-substituted brexpiprazole moiety forms reactive glutathione- and cyano-conjugates in human liver microsomes, attributed to P450-mediated oxidation at the thiophene ring [2]. Procurement of the 6-yl isomer enables side-by-side microsomal incubation studies to determine whether relocating the piperazine attachment to the 6-position mitigates this bioactivation pathway, informing safer CNS drug design.

Regioisomeric Building Block for Fragment-Based Discovery

As a fragment-sized (MW 218.32) heterocyclic building block, 1-(benzo[b]thiophen-6-yl)piperazine is used in fragment-based screening libraries where the 6-position attachment provides a distinct growth vector compared to the 4-yl and 5-yl isomers. Its synthesis via Buchwald-Hartwig amination from commercially available 6-bromobenzo[b]thiophene in a single catalytic step—as described in patent US9206169B2—ensures reliable access for parallel library synthesis without requiring protecting group manipulation [3].

Application
Selection Property
Validation Focus
Impurity reference standard validation
Chromatographic resolution from 4-yl isomer
Baseline separation and relative retention time (RRT) verification
GPCR positional SAR probe
Position-dependent receptor selectivity shift
D2/D3 versus 5-HT1A binding geometry comparison
Metabolic soft-spot identification
Bioactivation liability across positional isomers
Reactive metabolite profiling in liver microsomal incubation
Fragment-based library building block
Regioisomeric growth vector for parallel synthesis
Buchwald-Hartwig amination yield and protecting-group-free access
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